
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a quinoline moiety attached to a thiadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-2-carboxylic acid or quinoline-2-thiol as starting materials.
Synthetic Steps:
Condensation Reaction: Quinoline-2-carboxylic acid is reacted with thiosemicarbazide to form the corresponding thiadiazole derivative.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the thiadiazole ring.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to quinoline-2,3-dihydro derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation Products: Quinoline-2,3-dione derivatives.
Reduction Products: Quinoline-2,3-dihydro derivatives.
Substitution Products: Various substituted quinoline and thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: A closely related compound with applications in pharmaceuticals and organic synthesis.
Thiadiazole derivatives: Other thiadiazole compounds with varying substituents and biological activities.
Uniqueness: 3-(Quinolin-2-yl)-1,2,4-thiadiazol-5-amine stands out due to its unique combination of quinoline and thiadiazole rings, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H8N4S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-quinolin-2-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14,15) |
InChI Key |
YMGFDLTZGJZYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




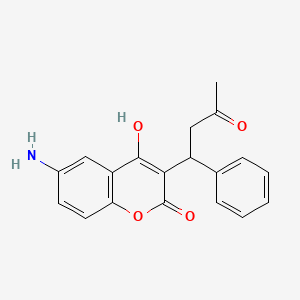
![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
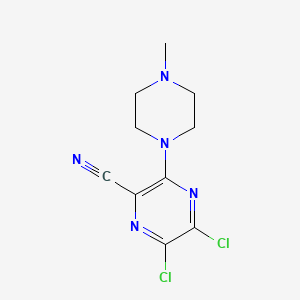
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
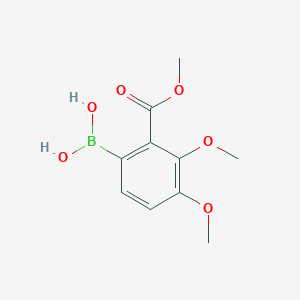
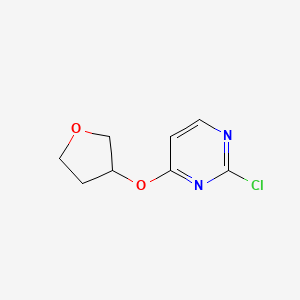
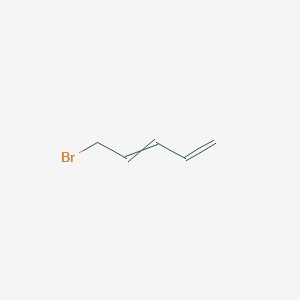
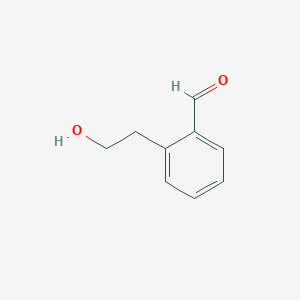
![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

